BenchChemオンラインストアへようこそ!

2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

2-[2-(2-Bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol (CAS 1795414-21-9) is a synthetic benzenesulfonamide derivative characterized by a 2‑bromobenzenesulfonamido group linked via a 2‑hydroxyethoxyethyl spacer to a 4‑methylphenyl (p‑tolyl) moiety. It has a molecular weight of 414.3 g/mol, moderate lipophilicity (XLogP3‑AA = 2.6), two hydrogen‑bond donors, five hydrogen‑bond acceptors, and eight rotatable bonds, features that define its physicochemical space and differentiate it from simpler sulfonamide scaffolds.

Molecular Formula C17H20BrNO4S
Molecular Weight 414.31
CAS No. 1795414-21-9
Cat. No. B2692831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol
CAS1795414-21-9
Molecular FormulaC17H20BrNO4S
Molecular Weight414.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO
InChIInChI=1S/C17H20BrNO4S/c1-13-6-8-14(9-7-13)16(23-11-10-20)12-19-24(21,22)17-5-3-2-4-15(17)18/h2-9,16,19-20H,10-12H2,1H3
InChIKeyOCNPJGDJDWULPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2-Bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol (CAS 1795414-21-9): Structural Profile and Procurement-Relevant Characteristics


2-[2-(2-Bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol (CAS 1795414-21-9) is a synthetic benzenesulfonamide derivative characterized by a 2‑bromobenzenesulfonamido group linked via a 2‑hydroxyethoxyethyl spacer to a 4‑methylphenyl (p‑tolyl) moiety [1]. It has a molecular weight of 414.3 g/mol, moderate lipophilicity (XLogP3‑AA = 2.6), two hydrogen‑bond donors, five hydrogen‑bond acceptors, and eight rotatable bonds, features that define its physicochemical space and differentiate it from simpler sulfonamide scaffolds [1].

Why Closely Related Benzenesulfonamide Analogs Cannot Substitute 2-[2-(2-Bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol in Research Programs


Benzenesulfonamide derivatives that share the same core pharmacophore can exhibit markedly different biological and physicochemical behaviour because substituent position, halogen type, and linker composition control target engagement, solubility, and metabolic fate [1]. For example, the ortho‑bromine in the target compound simultaneously increases steric bulk near the sulfonamide NH and raises lipophilicity relative to the non‑brominated or para‑brominated congeners, while the primary alcohol in the hydroxyethoxy tail confers hydrogen‑bonding capacity absent in simple N‑alkyl sulfonamides [1]. Consequently, swapping the compound for a generic ‘bromobenzenesulfonamide’ or a ‘p‑tolyl ethoxy’ analog risks losing the specific binding conformation, solubility profile, or reactivity required for a given assay or synthetic pathway. The quantitative evidence below substantiates the dimensions along which the target compound is measurably differentiated.

Head-to-Head Quantitative Differentiation of 2-[2-(2-Bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol vs. Its Closest Analogs


Lipophilicity Shift (XLogP3‑AA) vs. Non‑Brominated Parent Sulfonamide

The target compound’s ortho‑bromine contributes a substantial increase in calculated lipophilicity relative to the des‑bromo analog N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide (PubChem CID 76146342) [1]. Higher XLogP3‑AA correlates with enhanced passive membrane permeability and altered tissue distribution potential [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Hydrogen‑Bond Donor Count Advantage vs. Simple 2‑Bromobenzenesulfonamide Scaffolds

The hydroxyethoxy chain introduces a secondary hydrogen‑bond donor (the terminal –OH) that is absent in simple 2‑bromobenzenesulfonamide (PubChem CID 98109) [1]. This additional donor can engage water molecules or polar protein residues, improving aqueous solubility and offering a synthetic handle for further derivatisation [1].

Fragment-Based Drug Discovery Crystal Engineering Solubility Optimisation

Rotatable Bond Count and Conformational Flexibility vs. Rigid Sulfonamide Inhibitors

With eight rotatable bonds, the target compound is significantly more flexible than many common sulfonamide inhibitors (e.g., celecoxib has four rotatable bonds) [1]. The extended linker allows the bromobenzenesulfonamide head and the p‑tolyl tail to adopt multiple low‑energy conformations, potentially enabling induced‑fit binding to diverse protein pockets [1].

Conformational Analysis Drug Design Entropic Penalty

Steric Parameter Differentiation: Ortho‑ vs. Para‑Bromo Substituent Effect on Calculated Molar Refractivity

The ortho‑bromine in the target compound alters both electronic and steric properties relative to the 4‑bromo isomer 4-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide [1]. Although the two isomers share identical molecular formula and computed logP, the ortho substitution places the bulky bromine adjacent to the sulfonamide nitrogen, which can restrict rotation around the S–N bond and influence the presentation of the pharmacophore to biological targets [1].

QSAR Steric Effects Structure-Activity Relationship

Recommended Application Scenarios for 2-[2-(2-Bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol Based on Measurable Differentiation


Chemical Probe Design Targeting Proteins with Shallow Hydrophobic Pockets

The combination of elevated lipophilicity (XLogP3‑AA = 2.6) from the ortho‑bromine and the hydrogen‑bonding capacity of the terminal alcohol makes this compound suitable for chemical probe campaigns where the target protein possesses a shallow hydrophobic groove adjacent to a polar residue [1]. The flexible linker can adapt to the pocket contour while the bromobenzenesulfonamide head engages a sulfonamide‑preferring sub‑pocket [1].

Scaffold‑Hopping Library for Bromodomain or Kinase Inhibitor Discovery

Because the compound shares the benzenesulfonamide motif with known bromodomain and kinase inhibitors but presents it on a distinct, eight‑rotatable‑bond scaffold, it can serve as a scaffold‑hopping starting point [1]. The ortho‑bromine provides a heavy‑atom handle for X‑ray crystallography, and the primary alcohol allows facile conjugation to biotin or fluorophores without altering the core pharmacophore [1].

Synthetic Intermediate for Late‑Stage Diversification

The terminal hydroxyethoxy group is a versatile synthetic handle that can be oxidised, tosylated, or converted to a leaving group for nucleophilic displacement [1]. This enables the compound to be used as a key intermediate in the parallel synthesis of focused sulfonamide libraries, where the 2‑bromobenzenesulfonamide core remains constant while the linker‑attached moiety is varied [1].

Quote Request

Request a Quote for 2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.